The synthesis of 1-(4-Aminopiperidin-1-yl)-2-(4-methylphenyl)ethan-1-one typically involves several steps:
The molecular structure of 1-(4-Aminopiperidin-1-yl)-2-(4-methylphenyl)ethan-1-one can be represented using various structural formulas. The compound features a piperidine ring connected to an ethanone moiety, with a para-amino group on the piperidine and a para-methyl group on the phenyl ring.
The structural representation can be expressed in various formats, including:
O=C(CNC(C=C1)=CC=C1C)N2CCCCC2
1S/C14H20N2O/c1-12-5-7-13(8-6-12)15-11-14(17)16-9-3-2-4-10-16/h5-8,15H,2-4,9-11H2,1H3
The compound can participate in various chemical reactions due to its functional groups:
Reactions involving this compound may require specific conditions such as controlled temperatures and inert atmospheres to prevent unwanted side reactions. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to confirm product identity and purity.
Research indicates that substituted piperidines may exhibit activity at dopamine or serotonin receptors, which could be relevant for their potential use in treating neurological disorders. Further studies would be necessary to elucidate specific pathways and interactions.
The compound is typically presented as a solid at room temperature. Specific physical properties include:
Key chemical properties include:
Relevant data regarding hazard classifications indicate that it may pose acute toxicity risks if ingested or inhaled .
1-(4-Aminopiperidin-1-yl)-2-(4-methylphenyl)ethan-1-one has potential applications in:
Due to its structural characteristics, this compound represents a valuable candidate for ongoing research in medicinal chemistry and pharmacology.
CAS No.: 92292-84-7
CAS No.: 1259-34-3
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.: 11042-30-1
CAS No.: 82765-77-3